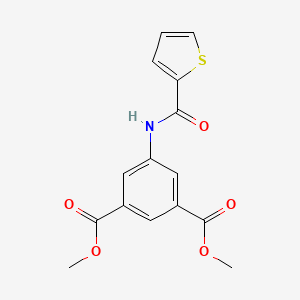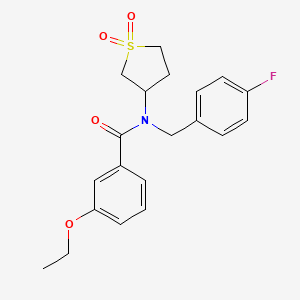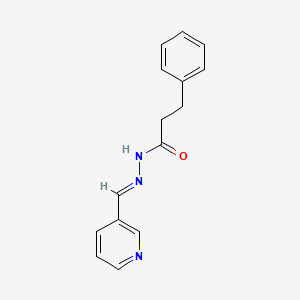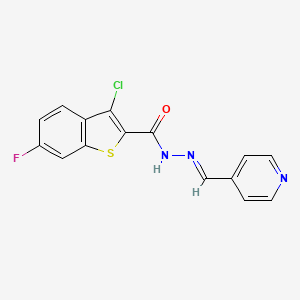
1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl 5-(thiophene-2-amido)benzene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C15H13NO5S and its molecular weight is 319.3 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate is 319.05144369 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gold(I) Chemistry and Macrocyclic Gold Compounds
Dimethyl 5-aminoisophthalate, as a precursor for amino-substituted tetralactam macrocycles, has been explored for its utility in gold(I) chemistry. The synthesis of model complexes involving this compound has led to the creation of dinuclear and ionic gold(I) compounds, showcasing Au···Au interactions. These developments provide insights into the potential of dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate derivatives in forming complex structures with significant implications for materials science and catalysis (Wiedemann, Gamer, & Roesky, 2009).
Synthesis Research and Claisen Rearrangement
Research into the synthesis conditions of dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate derivatives has yielded promising results. One study achieved a 60% yield for a specific derivative, which underwent a Claisen rearrangement. This process highlights the compound's versatility and potential in organic synthesis, offering pathways to novel compounds with varied applications (Pen, 2014).
Polyesters with Chiral Pendent Groups
The compound has also been utilized in the synthesis of novel polyesters, incorporating chiral pendent groups. Such polymers exhibit excellent solubility, optical activity, and thermal stability, making them suitable for various applications in materials science. These findings underscore the potential of dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate in the development of high-performance, optically active polymers (Mallakpour & Kolahdoozan, 2007).
Fluorogenic Substrates for Proteinases
Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been investigated as substrates for certain proteinases. These derivatives provide a useful platform for detecting and quantitatively assaying enzyme activity, demonstrating the compound's utility in biochemistry and molecular biology research (Baggett et al., 1985).
Bioc
ocatalytic "Green" SynthesisThe biocatalytic condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycol, catalyzed by lipases under solvent-less conditions, represents an eco-friendly approach to polymer synthesis. This method demonstrates the compound's potential in the "green" synthesis of functionalized amphiphilic copolymers, highlighting its contribution to sustainable chemistry and materials science (Kumar et al., 2004).
Propiedades
IUPAC Name |
dimethyl 5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-20-14(18)9-6-10(15(19)21-2)8-11(7-9)16-13(17)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZTRXDRQUMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-1-methyl-4-[(2-phenylphenyl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5509793.png)
![2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B5509795.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5509815.png)
![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B5509823.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)


